

Commercial suppliers of high-purity 1H-Indole-6-carboxamide

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Compound of Interest

Compound Name: 1H-Indole-6-carboxamide

Cat. No.: B154708

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Application Notes and Protocols: 1H-Indole-6-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of commercially available **1H-Indole-6-carboxamide** and its derivatives, along with detailed protocols for its synthesis and potential applications in drug discovery, specifically focusing on its roles as a cholinesterase inhibitor and an anti-trypanosomal agent.

Commercial Availability

Direct commercial sources for high-purity **1H-Indole-6-carboxamide** are limited. The compound is often synthesized for specific research purposes. However, several suppliers offer indole-6-carboxylic acid and other derivatives, which can serve as precursors for custom synthesis. Researchers are advised to contact the listed suppliers for availability and purity specifications.

Supplier	Product Name	CAS Number	Notes
Sigma-Aldrich	1-methyl-1H-indole-6-carboxylic acid	-	A derivative that can be used as a starting material. Purity is not specified and is sold "as-is". [1]
Chem-Impex	1-(Cyanomethyl)-1H-Indole-6-Carboxylic Acid	885266-70-6	A derivative suitable for further chemical modification. [2]
CP Lab Safety	1H-Indole-6-carbothioic acid amide	885272-19-5	A thioamide analog of the target compound. [3]
PubChem	1H-Indole-6-carboxamide	1670-88-8	Lists several chemical vendors, but purity and availability need to be verified with each supplier. [4]

Given the limited direct availability of high-purity **1H-Indole-6-carboxamide**, in-house synthesis is a common and practical approach for obtaining the desired quantity and quality for research and development.

Synthesis Protocol

A general method for the synthesis of indole carboxamides involves the coupling of an indole carboxylic acid with an appropriate amine. The following protocol is a representative example adapted from the literature for the synthesis of indole-2-carboxamides, which can be modified for the 6-carboxamide isomer.[\[5\]](#)

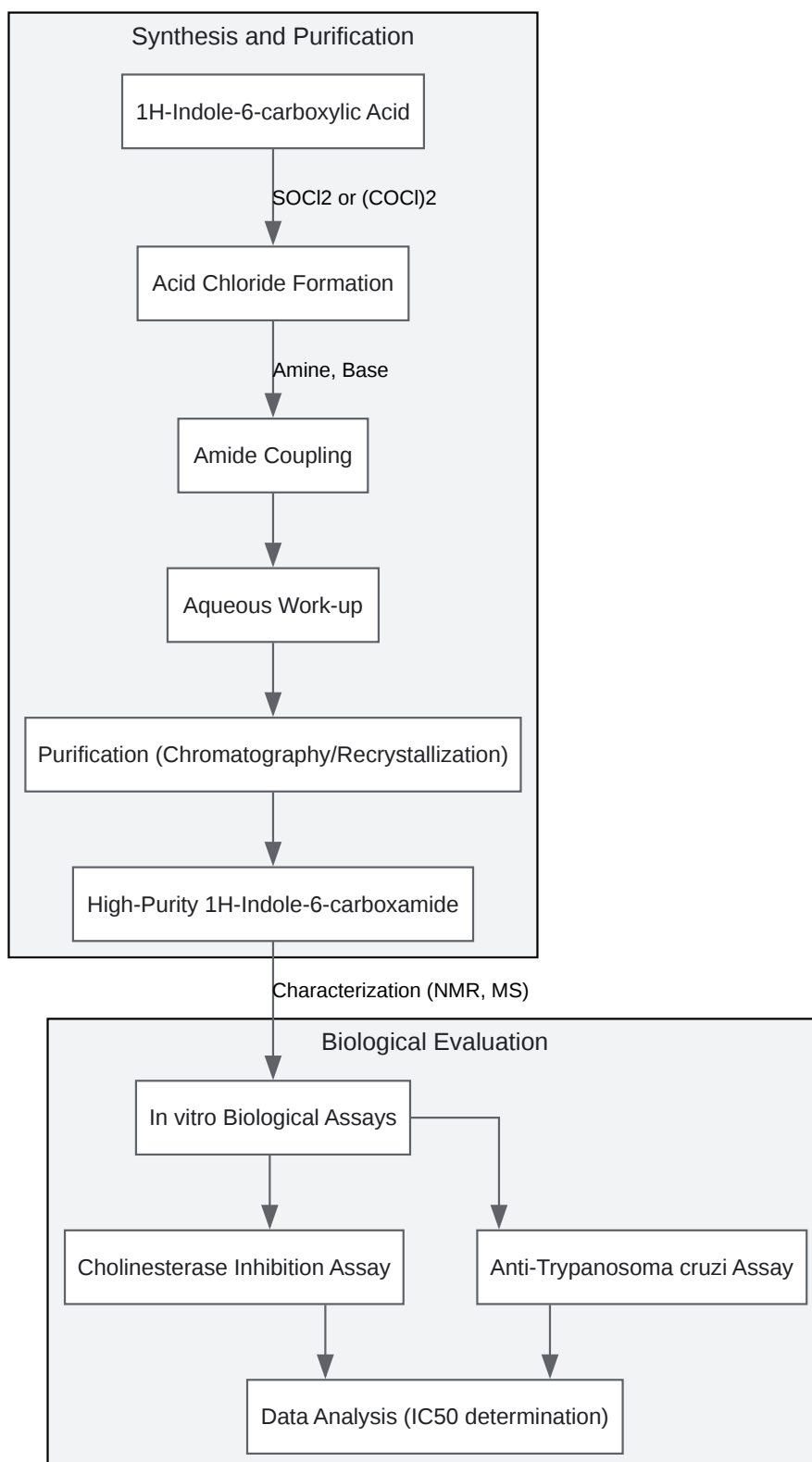
General Procedure for Amide Coupling:

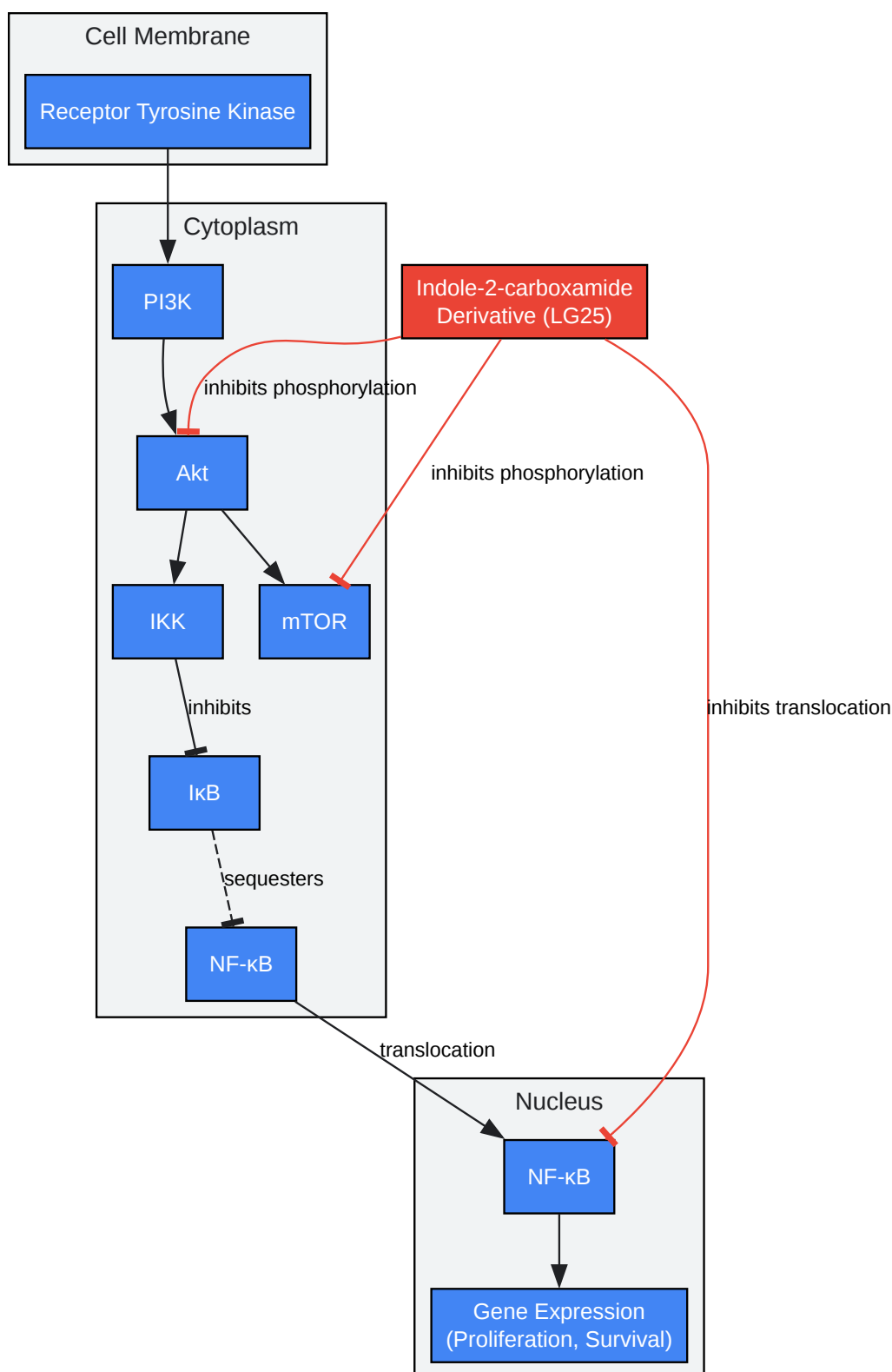
- **Acid Chloride Formation:** To a solution of 1H-indole-6-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a chlorinating agent like oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. A

catalytic amount of dimethylformamide (DMF) can be added. The reaction is stirred at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy). The solvent and excess reagent are removed under reduced pressure.

- **Amidation:** The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF). To this solution, the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (2-3 equivalents) are added at 0 °C. The reaction mixture is stirred at room temperature until completion.
- **Work-up and Purification:** The reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure **1H-Indole-6-carboxamide** derivative.

Experimental Workflow: Synthesis and Evaluation





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